Isopropyl Ester Exhibits Higher Lipophilicity Than the Ethyl and Methyl Ester Comparators, Enabling Enhanced Membrane Permeability for Cell-Based Assays
The isopropyl ester has a calculated LogP of approximately 3.0–3.2 (ChemDraw/ACD prediction), which is substantially higher than the measured LogP of the ethyl ester (2.55–2.77) and the methyl ester (1.98) . This LogP increment of ~0.5–0.7 log units above the ethyl ester translates into an approximately 3- to 5-fold higher predicted octanol-water partition coefficient, consistent with the general Hansch-Fujita expectation that each additional methylene group increases LogP by ~0.5 units [1]. Higher lipophilicity is directly correlated with improved passive membrane permeability, which is critical for achieving adequate intracellular exposure in cell-based antiviral or anti-inflammatory assays [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Isopropyl ester: LogP ~3.0–3.2 (computed by additive fragment method) |
| Comparator Or Baseline | Ethyl ester (mecarbinate): LogP = 2.55–2.77; Methyl ester: LogP = 1.98 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 vs. ethyl ester; ≈ +1.0 to +1.2 vs. methyl ester |
| Conditions | LogP values sourced from Fluorochem (ethyl), ChemSrc (methyl), and calculated for isopropyl via ChemDraw/ACD fragment addition. |
Why This Matters
Higher LogP directly predicts better passive membrane permeability, which is essential for achieving intracellular target engagement in cell-based antiviral assays where the ethyl ester analog showed no detectable activity (EC₅₀ > 100 μM) [3].
- [1] Hansch, C. & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π(CH₂) ≈ +0.5. View Source
- [2] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
- [3] Grudinin, D.G. et al. Synthesis and Antiviral Activity of Ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates. Pharm. Chem. J. 2014, 47, 636–650. Parent ethyl ester was inactive against influenza A, BVDV, and HCV. View Source
